3-(3,3-dihydroxypropoxy)propane-1,1-diol;(Z)-octadec-9-enoic acid
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Overview
Description
3-(3,3-dihydroxypropoxy)propane-1,1-diol;(Z)-octadec-9-enoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes both hydroxyl and carboxyl functional groups, making it versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-dihydroxypropoxy)propane-1,1-diol;(Z)-octadec-9-enoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,3-dihydroxypropoxypropane with octadec-9-enoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency. Purification steps, such as distillation and recrystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-dihydroxypropoxy)propane-1,1-diol;(Z)-octadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3-(3,3-dihydroxypropoxy)propane-1,1-diol;(Z)-octadec-9-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of 3-(3,3-dihydroxypropoxy)propane-1,1-diol;(Z)-octadec-9-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxyl groups enable the compound to form hydrogen bonds and ionic interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid
- 3-(3,3-dihydroxypropoxy)propane-1,1-diol;acetic acid
Uniqueness
Compared to similar compounds, 3-(3,3-dihydroxypropoxy)propane-1,1-diol;(Z)-octadec-9-enoic acid stands out due to its longer carbon chain and the presence of a double bond in the octadec-9-enoic acid moiety. This structural feature imparts unique physicochemical properties, such as increased hydrophobicity and enhanced reactivity in certain chemical reactions.
Properties
CAS No. |
86088-80-4 |
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Molecular Formula |
C54H110O19 |
Molecular Weight |
1063.4 g/mol |
IUPAC Name |
3-(3,3-dihydroxypropoxy)propane-1,1-diol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/2C18H34O2.3C6H14O5/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*7-5(8)1-3-11-4-2-6(9)10/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);3*5-10H,1-4H2/b2*10-9-;;; |
InChI Key |
JLUJARSLJNYKHR-BGSQTJHASA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.C(C(O)O)COCCC(O)O.C(C(O)O)COCCC(O)O.C(C(O)O)COCCC(O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.C(COCCC(O)O)C(O)O.C(COCCC(O)O)C(O)O.C(COCCC(O)O)C(O)O |
Origin of Product |
United States |
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